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Compound of Interest

Compound Name: Silicon nitride

Cat. No.: B078792

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fabrication of free-standing silicon nitride
(SiN) membranes, a critical component in a wide range of applications including MEMS
devices, sensors, and platforms for studying biological systems. The protocols outlined below
are based on established bulk micromachining techniques.

Overview of the Fabrication Process

The fabrication of free-standing silicon nitride membranes typically involves a multi-step
process that begins with the deposition of a silicon nitride film onto a silicon wafer.[1] Through
a series of photolithography and etching steps, a window is opened on the backside of the
wafer, exposing the silicon substrate.[2][3] Anisotropic wet etching is then used to selectively
remove the silicon from the backside, leaving a thin, free-standing silicon nitride membrane
on the front side.[4]

Key Process Parameters and Materials

Successful fabrication of high-quality silicon nitride membranes depends on precise control
over various process parameters. The following tables summarize key quantitative data for the
materials and processes involved.

Table 1: Silicon Nitride Deposition Parameters (LPCVD)
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Parameter

Stoichiometric Silicon
Nitride

Low-Stress Silicon Nitride

Deposition Temperature

800 - 830 °C

800 - 840 °C

Dichlorosilane (SiH2Cl2),

Dichlorosilane (SiH2Cl2),

Gases ) )
Ammonia (NHs) Ammonia (NHs)
Deposition Gas Ratio
311 ~6:1
(DCS:NHs)
Deposition Rate 3-4.5 nm/min 3-4.5 nm/min

Residual Stress

1000 - 1250 MPa (Tensile)

50 - 300 MPa (Tensile)

Refractive Index (@ 550 nm) 1.98-2.0 20-23
Typical Film Thickness 0.1-2pum 0.1-2pum
Data sourced from Crystec Technology Trading GmbH.[5]
Table 2: Anisotropic Wet Etching of Silicon
Concentrati Temperatur  Si (100) SiN Etch Selectivity
Etchant o
on e Etch Rate Rate (Si:SiN)
Potassium
) ) Extremely )
Hydroxide 20% - 45% 70-86 °C ~1.8 um/min L Very High
ow
(KOH)
Tetramethyla
mmonium Slower than Extremely )
) 5% 85 °C Very High
Hydroxide KOH Low
(TMAH)

Data compiled from multiple sources.[2][6][7][8] Note that etch rates can be influenced by

factors such as agitation and the age of the solution.[9]

Table 3: Etchants for Silicon Nitride and Silicon Dioxide
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Material Etchant Composition Temperature Etch Rate
Silicon Nitride Hot Phosphoric )

) ) Concentrated 150 - 180 °C 1-10 nm/min
(SizNa4) Acid (H3sPOa4)

- o Buffered
Silicon Dioxide ) ) HF:NH4F:H20 Room

_ Hydrofluoric Acid ~2 Als
(Si02) (1:5:5) Temperature

(BHF)

Data compiled from multiple sources.[10][11]

Experimental Protocols

The following protocols provide a step-by-step guide for fabricating free-standing silicon
nitride membranes using bulk micromachining.

3.1 Protocol 1: Wafer Preparation and Silicon Nitride Deposition

This protocol describes the initial cleaning of the silicon wafer and the deposition of a low-
stress silicon nitride film using Low-Pressure Chemical Vapor Deposition (LPCVD). Low-
stress nitride is often preferred for creating membranes to prevent mechanical failure.[12]

o Wafer Cleaning:
o Start with a (100)-oriented single-crystal silicon wafer.[13]

o Perform a standard RCA clean to remove organic and inorganic contaminants from the
wafer surface.

o Alternatively, for a simpler clean, dip the wafer in dilute hydrofluoric acid (HF) for 30
seconds to remove the native oxide layer.[2][3]

e LPCVD of Low-Stress Silicon Nitride:
o Load the cleaned wafer into an LPCVD furnace.

o Heat the furnace to the deposition temperature, typically between 800-840 °C.[5]
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o Introduce dichlorosilane (SiH2Clz) and ammonia (NHs) gases into the chamber. For low-
stress films, a high ratio of DCS to NHs (e.g., ~6:1) is used.[5]

o Deposit a silicon nitride film of the desired thickness on both sides of the wafer.[6]
Thickness can range from 50 nm to several hundred nanometers.[14] The deposition rate
is typically 3-4.5 nm/min.[5]

o After deposition, allow the wafer to cool down slowly to prevent thermal shock.
3.2 Protocol 2: Backside Patterning and Etching

This protocol details the steps to create an etch window on the backside of the wafer, which will
define the area of the free-standing membrane.

e Photoresist Coating:

o Apply a layer of photoresist to the backside of the silicon nitride-coated wafer using a
spin coater.[13][15] The spinning speed (typically 1000-5000 RPM) will determine the
thickness of the resist layer.[15]

o Perform a soft bake to remove the solvent from the photoresist.[16]
» Photolithography:

o Align a photomask with the desired window pattern over the photoresist-coated side of the
wafer.[16]

o Expose the photoresist to UV light through the photomask.[14][15] The UV light will
chemically alter the exposed photoresist.[15]

o Development:

o Immerse the wafer in a developer solution to remove the exposed photoresist, revealing
the underlying silicon nitride in the window pattern.[15]

o Perform a hard bake at 100-120 °C to increase the chemical and mechanical strength of
the remaining photoresist.[15]
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» Reactive lon Etching (RIE) of Silicon Nitride:
o Place the patterned wafer in an RIE chamber.

o Use a fluorine-based plasma, such as one generated from SFe or a mixture of CHFs and
SFe, to etch away the silicon nitride in the patterned window, exposing the silicon
substrate.[2][3][13]

o After etching, remove the remaining photoresist using a suitable solvent like acetone.[2][3]
3.3 Protocol 3: Anisotropic Wet Etching and Membrane Release

This protocol describes the final step of selectively etching the silicon substrate to release the

free-standing silicon nitride membrane.
o KOH Etching Bath Preparation:

o Prepare a solution of potassium hydroxide (KOH) with a concentration of approximately
30-45% in deionized water.[7][13]

o Heat the KOH solution to a temperature between 70-86 °C in a suitable bath.[7][17][18]
Caution: KOH is a corrosive and hazardous chemical and should be handled with

appropriate personal protective equipment in a fume hood.[7]
o To ensure a uniform etch, the solution can be stirred.[13]
 Silicon Etching:

o Mount the wafer in a custom holder that protects the front side (the side with the future
membrane) from the etchant.

o Immerse the wafer into the heated KOH bath. The KOH will anisotropically etch the
exposed silicon on the backside.[4] The (100) crystal plane of silicon etches much faster
than the (111) planes, resulting in a V-shaped etch profile.[4][8] Silicon nitride acts as an
excellent etch mask in KOH.[11][12]

o The etching process will continue until the silicon is completely removed from under the
nitride window, stopping at the silicon nitride layer on the front side.[2] The time required
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will depend on the thickness of the silicon wafer and the etch rate of the KOH solution.[2]
e Final Cleaning and Drying:

o Once the membrane is released, carefully remove the wafer from the KOH bath and rinse
it thoroughly with deionized water.

o Gently dry the wafer, for example, by using a critical point dryer to avoid stiction of the thin
membrane to the underlying substrate.

Visualization of the Fabrication Workflow

The following diagram illustrates the key steps in the fabrication of a free-standing silicon
nitride membrane using bulk micromachining.

Click to download full resolution via product page

Caption: Workflow for fabricating free-standing silicon nitride membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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